molecular formula C13H13N3O2S B12168831 4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide

4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide

Cat. No.: B12168831
M. Wt: 275.33 g/mol
InChI Key: QMRWKZSVHCQKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with an appropriate amine under acidic conditions to form the thiazole ring. This is followed by acylation with benzoyl chloride to introduce the benzamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide is unique due to its specific combination of the thiazole ring and benzamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzamide

InChI

InChI=1S/C13H13N3O2S/c1-8-15-11(7-19-8)6-12(17)16-10-4-2-9(3-5-10)13(14)18/h2-5,7H,6H2,1H3,(H2,14,18)(H,16,17)

InChI Key

QMRWKZSVHCQKHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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